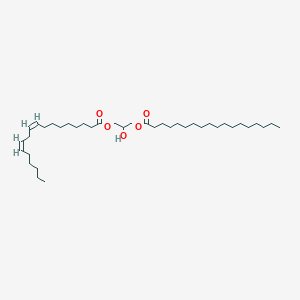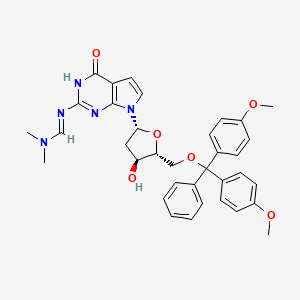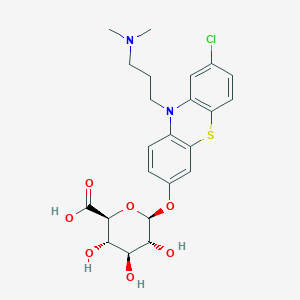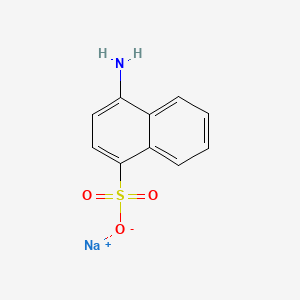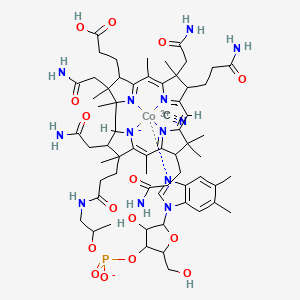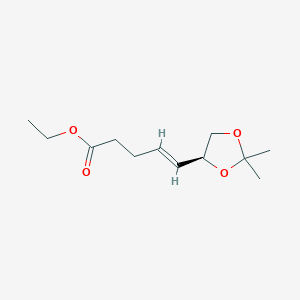
21-Desacetoxy-21-Chloro Anecortave
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Desacetoxy-21-Chloro Anecortave is a synthetic steroidal compound with the molecular formula C21H27ClO3 and a molecular weight of 362.89 g/mol . It is a derivative of anecortave, which is known for its antiangiogenic properties.
Métodos De Preparación
The synthesis of 21-Desacetoxy-21-Chloro Anecortave involves several steps, typically starting from a suitable steroidal precursor. The synthetic route generally includes chlorination and deacetylation reactions. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and basic conditions for deacetylation. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Análisis De Reacciones Químicas
21-Desacetoxy-21-Chloro Anecortave undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: Chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
21-Desacetoxy-21-Chloro Anecortave has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: It serves as a tool for studying steroid hormone pathways and their effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 21-Desacetoxy-21-Chloro Anecortave involves its interaction with specific molecular targets and pathways. As an antiangiogenic agent, it inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration. This angiostatic activity is independent of commonly known pharmacological receptors, making it a unique compound in its class .
Comparación Con Compuestos Similares
21-Desacetoxy-21-Chloro Anecortave can be compared with other similar compounds, such as:
Anecortave Acetate: A derivative with an acetate group, known for its antiangiogenic properties.
Cortisol Acetate: A naturally occurring steroid with anti-inflammatory properties.
Prednisolone: A synthetic steroid used for its anti-inflammatory and immunosuppressive effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
75868-48-3 |
|---|---|
Fórmula molecular |
C₂₁H₂₇ClO₃ |
Peso molecular |
362.89 |
Sinónimos |
21-Chloro-17-hydroxy-pregna-4,9(11)-diene-3,20-dione; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


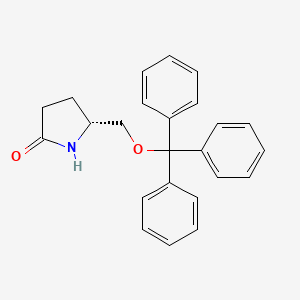
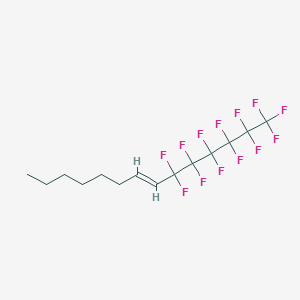
![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)
